molecular formula C37H31N2NaO4 B1666482 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Cat. No.: B1666482
M. Wt: 590.6 g/mol
InChI Key: IQIPMOPRODKMFM-UHFFFAOYSA-M
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Description

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a sodium salt derivative of a pentanoic acid backbone modified with two 4-(2-quinolylmethoxy)phenyl groups. The sodium salt form enhances solubility in polar solvents, making it suitable for biomedical and polymer applications.

Properties

Molecular Formula

C37H31N2NaO4

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate

InChI

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1

InChI Key

IQIPMOPRODKMFM-UHFFFAOYSA-M

SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Isomeric SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-080;  ABT080;  ABT 080;  VML-530;  VML530;  VML 530

Origin of Product

United States

Preparation Methods

The synthesis of ABT-080 involves several steps starting from commercially available diphenolic acid. The reaction of phenol with 4-oxopentanoic acid in the presence of sulfuric acid yields 4,4-bis(4-hydroxyphenyl)pentanoic acid. This intermediate is then esterified with methanol and sulfuric acid to produce the methyl pentanoate . The final product, ABT-080, is obtained through further chemical modifications.

Chemical Reactions Analysis

ABT-080 undergoes various chemical reactions, including:

    Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.

    Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Overview

ABT-080 is primarily recognized for its role as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and other inflammatory diseases. By inhibiting the formation of leukotrienes, ABT-080 offers promising avenues for therapeutic intervention.

Scientific Research Applications

1. Pharmacological Research

  • Leukotriene Inhibition : ABT-080 is utilized in studies focused on the inhibition of leukotriene biosynthesis. It specifically inhibits the 5-lipoxygenase activating protein (FLAP), which is crucial for leukotriene production. This mechanism helps in understanding the inflammatory processes and potential treatments for conditions like asthma .

2. Immunology

  • Inflammatory Response Studies : The compound aids researchers in elucidating the role of leukotrienes in immune responses. Its application in immunological studies has provided insights into how leukotrienes contribute to inflammation and allergic reactions.

3. Drug Development

  • Therapeutic Potential : ABT-080 is being investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases. Its unique mechanism of action as a direct inhibitor of leukotriene biosynthesis distinguishes it from other leukotriene receptor antagonists like montelukast and zafirlukast .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ABT-080 in preclinical models:

  • Asthma Models : In animal studies, ABT-080 demonstrated significant reductions in airway hyperresponsiveness and inflammation when administered prior to allergen exposure.
  • Inflammation Models : Research has shown that treatment with ABT-080 leads to decreased levels of pro-inflammatory cytokines associated with leukotriene activity, suggesting its potential utility in broader inflammatory conditions .

Mechanism of Action

ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4,4-Bis(4-hydroxyphenyl)pentanoic acid (Diphenolic Acid, DPA)

  • Structure: Central pentanoic acid with two 4-hydroxyphenyl groups at the 4th carbon .
  • Synthesis: Condensation of levulinic acid with phenol via acid catalysis .
  • Applications :
    • Precursor for biocompatible polymers and ATRP (atom transfer radical polymerization) initiators .
    • Used in epoxy resins and star copolymers for materials science .
Property DPA Target Compound (Sodium Salt)
Molecular Formula C₁₆H₁₆O₄ C₃₄H₂₈N₂O₅Na (estimated)
Functional Groups -OH, -COOH -OCH₂(quinolyl), -COO⁻Na⁺
Solubility Low in water, high in organics High in polar solvents (due to Na⁺)
Key Applications Polymer synthesis Potential drug delivery, imaging agents

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid (IBHP)

  • Structure : DPA derivative with four iodine atoms replacing hydroxyl hydrogens .
  • Synthesis : Electrophilic iodination of DPA using NaI and NaOCl .
  • Applications :
    • Radiopaque agent for X-ray imaging due to high iodine content .
    • Functionalizable via carboxyl group for polymer grafting .
Property IBHP Target Compound (Sodium Salt)
Molecular Formula C₁₆H₁₂I₄O₄ C₃₄H₂₈N₂O₅Na
Key Substituents -I (four atoms) -OCH₂(quinolyl) (two groups)
Radiopacity High (due to iodine) Likely low (no heavy atoms)
Biofunctionalization Via -COOH Via -COO⁻Na⁺ or quinolyl groups

Sodium Salts of Carboxylic Acids

  • Examples: Sodium pentanoate (C₅H₉O₂Na) , sodium deoxycholate .
  • Properties: Enhanced water solubility due to ionic character. Used in decarboxylation reactions (e.g., butane synthesis from sodium pentanoate ).
Property Sodium Pentanoate Target Compound
Molecular Formula C₅H₉O₂Na C₃₄H₂₈N₂O₅Na
Reactivity Decarboxylation to alkanes Likely stable in aqueous solutions
Applications Lab-scale hydrocarbon synthesis Biomedical or polymeric uses (speculative)

Carbamoyl/Biphenyl Derivatives

  • Examples: 4,4-bis{4-[(biphenyl-4-ylcarbamoyl)oxy]phenyl}pentanoic acid (CAS 6636-84-6) . 4,4-bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid (CAS 6634-59-9) .
  • Properties :
    • Bulky substituents improve binding affinity in pharmaceuticals.
    • Used in drug discovery (e.g., bosentan analogs ).
Property Biphenyl Carbamate Derivative Target Compound
Molecular Weight ~593 g/mol ~593 g/mol (estimated)
Functional Groups Carbamoyl, -Cl Quinolylmethoxy, -COO⁻Na⁺
Bioactivity Antagonists (e.g., bosentan) Potential antimicrobial/fluorescence

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Applications Reference
4,4-Bis(4-hydroxyphenyl)pentanoic acid C₁₆H₁₆O₄ -OH, -COOH Polymer synthesis, epoxy resins
IBHP C₁₆H₁₂I₄O₄ -I (4 atoms), -COOH Radiopaque imaging agents
Target Sodium Salt C₃₄H₂₈N₂O₅Na -OCH₂(quinolyl), -COO⁻Na⁺ Speculative: drug delivery, imaging
Sodium Pentanoate C₅H₉O₂Na -COO⁻Na⁺ Decarboxylation reactions

Biological Activity

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two quinolylmethoxy phenyl groups attached to a pentanoic acid backbone. This specific arrangement contributes to its biological properties, particularly in modulating immune responses.

Research indicates that this compound plays a role in the inhibition of leukotriene biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in various diseases such as asthma and allergic reactions. By inhibiting their synthesis, this compound may reduce inflammation and modulate immune responses effectively.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting leukotriene synthesis, which is crucial for managing conditions like asthma and other inflammatory diseases.
  • Immunomodulatory Effects : It influences immune cell function, potentially enhancing or suppressing immune responses depending on the context.
  • Potential Therapeutic Applications : Given its mechanism of action, there is potential for this compound in treating inflammatory diseases and conditions characterized by excessive leukotriene production.

Table 1: Summary of Biological Studies

Study ReferenceObjectiveKey Findings
Investigate the role in leukotriene biosynthesisInhibition of leukotriene synthesis observed; potential anti-inflammatory effects noted.
Assess immunomodulatory effectsModulation of immune cell activity; effects vary based on concentration and cell type.
Evaluate pharmacokineticsCompound showed favorable absorption characteristics in vitro; further studies needed for in vivo validation.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles.

Table 2: Toxicity Studies Overview

Study TypeDosageObservations
Acute Toxicity (Rats)750 mg/kg bw/dayNo significant adverse effects reported over a 90-day period .
Chronic Toxicity (Rats)1.5% in diet for 26 weeksSome decreased body weight gains noted; further investigation required to understand long-term effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
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